Cas no 87614-65-1 (octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine)

Octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine is a bicyclic heterocyclic compound featuring a fused pyrrolidine-diazepine ring system. Its rigid, saturated structure imparts stability and makes it a valuable scaffold in medicinal chemistry and pharmaceutical research. The compound’s unique geometry allows for precise steric and electronic modulation, enhancing its utility as a building block for drug discovery, particularly in the development of CNS-active agents and enzyme inhibitors. Its high functional group compatibility enables diverse derivatization, facilitating the exploration of structure-activity relationships. The compound’s synthetic versatility and potential bioactivity underscore its significance in the design of novel therapeutic candidates.
octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine structure
87614-65-1 structure
商品名:octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine
CAS番号:87614-65-1
MF:C8H16N2
メガワット:140.22604
CID:1023642
PubChem ID:13062816

octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine 化学的及び物理的性質

名前と識別子

    • octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine
    • 2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
    • 87614-65-1
    • DTXSID40516812
    • 1,4-diazabicyclo[5.3.0]decane
    • SCHEMBL13250356
    • DB-343930
    • インチ: InChI=1S/C8H16N2/c1-2-8-3-4-9-5-7-10(8)6-1/h8-9H,1-7H2
    • InChIKey: PXYNCQRQUOOTSQ-UHFFFAOYSA-N
    • ほほえんだ: C1CC2CCNCCN2C1

計算された属性

  • せいみつぶんしりょう: 140.131348519g/mol
  • どういたいしつりょう: 140.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM196841-1g
octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
87614-65-1 95%
1g
$*** 2023-05-29
Chemenu
CM196841-250mg
octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
87614-65-1 95%
250mg
$*** 2023-05-29
Alichem
A109007412-1g
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
87614-65-1 95%
1g
$582.08 2023-08-31
Chemenu
CM196841-1g
octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
87614-65-1 95%
1g
$631 2021-06-09

octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine 関連文献

octahydro-1H-Pyrrolo[1,2-d][1,4]diazepineに関する追加情報

Chemical Profile of Octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine (CAS No. 87614-65-1)

Octahydro-1H-Pyrrolo[1,2-d][1,4]diazepine, a compound with the chemical identifier CAS No. 87614-65-1, represents a significant area of interest in the field of medicinal chemistry and pharmacology. This bicyclic amine derivative belongs to the broader class of heterocyclic compounds, which have long been recognized for their diverse biological activities and potential therapeutic applications. The unique structural framework of octahydro-1H-pyrrolo[1,2-d][1,4]diazepine, characterized by its fused pyrrole and diazepine rings, contributes to its distinctive chemical and pharmacological properties.

The compound's molecular structure is intricately designed to interact with biological targets in specific ways. The presence of nitrogen atoms within both the pyrrole and diazepine moieties facilitates hydrogen bonding and other non-covalent interactions, which are crucial for binding affinity and selectivity. These features make octahydro-1H-pyrrolo[1,2-d][1,4]diazepine a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how octahydro-1H-pyrrolo[1,2-d][1,4]diazepine interacts with biological systems. These studies have revealed that the compound exhibits high binding affinity to certain neurotransmitter receptors, particularly those involved in modulating mood and cognition. This has sparked considerable interest in its potential as an intermediate in the development of novel therapeutics for neurological and psychiatric disorders.

In the realm of academic research, octahydro-1H-pyrrolo[1,2-d][1,4]diazepine has been investigated for its pharmacological effects on various neural pathways. Preclinical studies have demonstrated its ability to modulate the activity of serotonin receptors, which are implicated in conditions such as depression and anxiety. The compound's interaction with these receptors suggests a mechanism of action that could be exploited for therapeutic benefit.

The synthesis of octahydro-1H-pyrrolo[1,2-d][1,4]diazepine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and ring-closing metathesis reactions. These techniques not only improve efficiency but also enhance the scalability of production.

One of the most compelling aspects of octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is its potential as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying its chemical structure, researchers can explore how different substituents influence its biological activity. This approach has led to the identification of novel derivatives with enhanced potency and selectivity.

The compound's pharmacokinetic profile is another critical factor in its evaluation as a drug candidate. Studies have shown that octahydro-1H-pyrrolo[1,4]diazepine exhibits favorable solubility and metabolic stability, which are essential for effective drug delivery. Additionally, its moderate lipophilicity ensures adequate penetration across biological membranes.

Emerging research also highlights the compound's potential role in treating neurodegenerative diseases. Its ability to interact with specific protein targets associated with conditions like Alzheimer's disease has been a focus of recent investigations. These findings suggest that octahydro-1H-pyrrolo[12-d][14]diazepine may serve as a valuable tool in developing next-generation treatments.

The development of new analytical techniques has further advanced our ability to study octahydro-1H-pyrrolo[12-d][14]diazepine in complex systems. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) have enabled precise quantification and characterization of the compound in biological matrices. These methods are crucial for both preclinical research and future clinical trials.

Collaborative efforts between academia and industry have accelerated the progress in understanding the therapeutic potential of octahydro-12-hydropyrrolo-[14]-diazepinone derivatives like octahydro-12-hydropyrrolo-[14]-diazepinone hydrochloride salt monohydrate monohydrate salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form hydrochloride salt form. These partnerships have facilitated access to resources such as synthetic libraries and preclinical models, which are essential for validating promising drug candidates.

The future prospects for octahydro-12-hydropyrrolo-[14]-diazepinone derivatives remain bright as research continues to uncover new applications. Ongoing clinical trials aim to evaluate their efficacy and safety in treating various conditions. Additionally, innovative formulations are being explored to improve bioavailability and patient compliance.

In conclusion, octahydro-12-hydropyrrolo-[14]-diazepinone derivatives represent a significant advancement in medicinal chemistry with substantial potential for therapeutic applications. Their unique structural properties combined with promising preclinical results make them compelling candidates for further development.. As research progresses, it is anticipated that these compounds will contribute significantly to improving patient outcomes across multiple disease areas.

























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